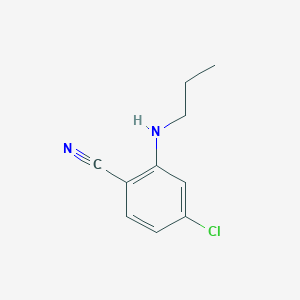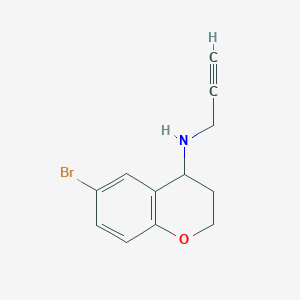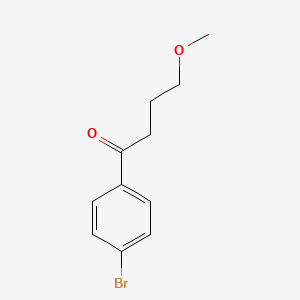
1-(4-Metilfenil)-2-(2,2,2-trifluoroetoxi)etan-1-ona
Descripción general
Descripción
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Encontré información general sobre las aplicaciones de los compuestos trifluoroetoxi que podrían inferir aplicaciones potenciales para la 1-(4-Metilfenil)-2-(2,2,2-trifluoroetoxi)etan-1-ona. Sin embargo, debido a la especificidad de su solicitud y la falta de resultados de búsqueda directos para este compuesto exacto, proporcionaré un análisis detallado basado en compuestos trifluoroetoxi relacionados y sus usos en la investigación científica.
Imágenes biomédicas
Los grupos trifluoroetoxi están cada vez más presentes en fármacos y posibles trazadores para la obtención de imágenes biomédicas con tomografía por emisión de positrones (PET). La sustitución con un grupo trifluoroetoxi podría mejorar la cuantificación de la captación del trazador, especialmente en la obtención de imágenes del cerebro .
Desarrollo farmacéutico
Las propiedades únicas de los grupos trifluoroetoxi, como su capacidad para influir en la solubilidad y la estabilidad, los hacen valiosos en el desarrollo de productos farmacéuticos. Se pueden utilizar para modificar las propiedades farmacocinéticas de los fármacos .
Ciencia de materiales
Las ftalocianinas sustituidas con trifluoroetoxi muestran una solubilidad mejorada y propiedades espectroscópicas debido a las propiedades específicas del flúor. Esto los hace adecuados para su uso en aplicaciones de ciencia de materiales, como el desarrollo de semiconductores orgánicos .
Síntesis química
La reactividad del grupo trifluoroetoxi se puede aprovechar en la síntesis química para crear compuestos novedosos con aplicaciones potenciales en varios campos, incluida la química orgánica y la ciencia de los materiales .
Química analítica
En química analítica, los compuestos trifluoroetoxi se pueden utilizar como reactivos o grupos funcionales para mejorar la detección y cuantificación de especies químicas en mezclas complejas .
Ciencia ambiental
Los compuestos trifluoroetoxi se pueden utilizar en la ciencia ambiental para estudiar el comportamiento y el impacto de los compuestos fluorados en los ecosistemas, dadas sus propiedades químicas únicas .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8-2-4-9(5-3-8)10(15)6-16-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSBQDVDCMZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


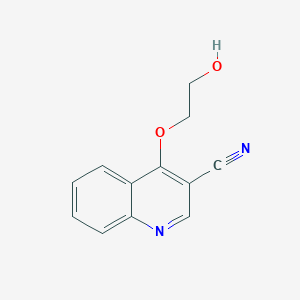

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)

![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
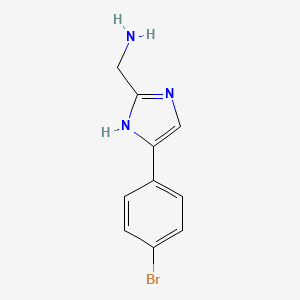

![3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
